molecular formula C18H17N5O2S B2902320 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448052-04-7

1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902320
CAS No.: 1448052-04-7
M. Wt: 367.43
InChI Key: YNRVTJRNJMGZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This molecule features a unique hybrid structure combining a 1,2,3,4-tetrahydroisoquinoline scaffold, a 1,2,3-triazole ring, and a thiophene moiety. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds that modulate various biological targets . The 1,2,3-triazole group is not only a stable pharmacophore but also a versatile linker often incorporated using click chemistry, which can improve solubility and influence the molecule's overall drug-like properties . This specific molecular architecture suggests potential for investigating a range of biological activities. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound in drug discovery programs. Its structure makes it particularly interesting for developing new agents for studying enzyme inhibition, receptor modulation, and other cellular processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-22-11-15(20-21-22)17(24)19-14-5-4-12-6-7-23(10-13(12)9-14)18(25)16-3-2-8-26-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRVTJRNJMGZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity includes a triazole moiety and a thiophene carbonyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C18H17N5O2S
  • Molecular Weight : 367.43 g/mol
  • IUPAC Name : 1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]triazole-4-carboxamide

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound in focus have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 9MCF-71.1Thymidylate synthase inhibition
Compound 9HCT1162.6Thymidylate synthase inhibition
Compound 9HepG21.4Thymidylate synthase inhibition
Triazole Derivative 16A5497.72Induces apoptosis and inhibits migration
Triazole Derivative 16PC-316.08Induces apoptosis and inhibits migration

These compounds demonstrated superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has also been explored. Several studies have reported effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For example:

  • Compounds with triazole linkages showed good inhibition rates against these bacteria.

The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Mechanistic Insights

The mechanism of action for the anticancer effects of triazole-containing compounds generally involves:

  • Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release .
  • Cell Cycle Arrest : Certain compounds have been shown to arrest the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting proliferation .
  • Inhibition of Migration : Triazole derivatives can significantly reduce the migration of cancer cells, which is crucial for metastasis prevention .

Case Studies and Research Findings

A notable study synthesized various triazole derivatives and evaluated their biological activities:

  • The synthesized compounds exhibited significant antiproliferative effects across multiple cancer cell lines.

A specific case involved a derivative that showed an IC50 value of 0.43 µM against HCT116 cells, indicating strong cytotoxicity without affecting normal cells . This highlights the selective nature of these compounds towards cancerous tissues.

Scientific Research Applications

1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential biological activities, drawing interest in medicinal chemistry. It features a triazole moiety and a thiophene carbonyl group, structural elements known for contributing to diverse pharmacological properties.

Molecular Characteristics

  • Molecular Formula: C18H17N5O2SC_{18}H_{17}N_5O_2S
  • Molecular Weight: 367.43 g/mol
  • IUPAC Name: 1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]triazole-4-carboxamide

Anticancer Activity

Triazole-containing compounds have demonstrated anticancer properties . The mechanisms of action for the anticancer effects of triazole-containing compounds generally involve the induction of apoptosis, cell cycle arrest, and inhibition of migration.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 9MCF-71.1Thymidylate synthase inhibition
Compound 9HCT1162.6Thymidylate synthase inhibition
Compound 9HepG21.4Thymidylate synthase inhibition
Triazole Derivative 16A5497.72Induces apoptosis and inhibits migration
Triazole Derivative 16PC-316.08Induces apoptosis and inhibits migration

Antimicrobial Activity

Compounds with similar structures have shown effective inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Additional Information

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related triazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target compound C₂₀H₁₉N₅O₂S 393.46 g/mol Methyl-triazole, thiophene-carbonyl-tetrahydroisoquinoline Combines triazole, tetrahydroisoquinoline, and thiophene; potential for dual H-bond donors/acceptors
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid () C₈H₇N₃O₂S 225.23 g/mol Thiophene-methyl-triazole, carboxylic acid Simpler structure; lacks isoquinoline; carboxylic acid enhances solubility
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () C₁₅H₁₀Cl₂N₄S 349.24 g/mol Chlorophenyl, triazole-thione, benzylideneamino Forms hydrogen-bonded hexamers; S atom contributes to π-interactions
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide () C₁₆H₁₃F₃N₄O₃S 398.40 g/mol Hydroxyethyl-thiophene, trifluoromethoxyphenyl Fluorinated aromatic group enhances lipophilicity; hydroxyethyl improves H-bonding

Key Observations:

Hydrogen-Bonding Capacity : Unlike ’s triazole-thione (which forms intermolecular S···H bonds), the target compound’s carboxamide and carbonyl groups enable stronger H-bond networks, critical for crystallinity or protein interactions .

Lipophilicity : The trifluoromethoxy group in increases hydrophobicity compared to the target compound’s methyl and thiophene groups, suggesting divergent pharmacokinetic profiles .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, including:
  • Huisgen azide-alkyne cycloaddition to form the triazole core .
  • Nucleophilic acyl substitution to introduce the thiophene-2-carbonyl group to the tetrahydroisoquinoline scaffold .
  • Final coupling of the triazole-carboxamide moiety using carbodiimide-mediated amide bond formation .
    Characterization :
  • 1H/13C NMR and ESI-MS confirm structural integrity and purity (>95% HPLC) .
  • IR spectroscopy validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. How do structural features of this compound influence its physicochemical properties?

  • Methodological Answer : Key structural elements include:
  • Tetrahydroisoquinoline core : Enhances lipophilicity and potential CNS penetration .
  • Thiophene-2-carbonyl group : Contributes to π-π stacking interactions with biological targets .
  • Triazole-carboxamide : Improves solubility via hydrogen bonding .
    Analytical Tools :
  • X-ray crystallography (if crystalline) or DFT calculations predict dihedral angles and steric interactions affecting binding .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against targets like nitric oxide synthase (NOS) isoforms (e.g., iNOS, eNOS) using recombinant enzymes and radioactive L-citrulline quantification .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HepG2) with MTT/WST-1 protocols to assess cytotoxicity .
  • Antimicrobial screening : Follow CLSI guidelines for bacterial/fungal strains .

Q. Which functional groups are critical for modulating biological activity?

  • Methodological Answer :
  • Thiophene-2-carbonyl : Enhances electronic interactions with hydrophobic enzyme pockets .
  • Triazole ring : Participates in hydrogen bonding and metal coordination .
  • Methyl group on triazole : Reduces metabolic degradation by steric shielding .
    Validation :
  • SAR studies comparing analogs (e.g., replacing thiophene with furan) to quantify activity changes .

Advanced Research Questions

Q. How can reaction yield be optimized using statistical experimental design?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
  • Variables : Temperature (60–100°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM) models interactions between variables to maximize yield .
    Case Study :
  • A triazole synthesis achieved 85% yield by optimizing Cu(I) catalyst concentration (1.2 mol%) and reaction time (12 h) .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Comparative profiling : Test the compound in parallel assays (e.g., enzyme vs. cell-based) to isolate confounding factors (e.g., membrane permeability) .
  • Metabolomic profiling : Use LC-MS to identify off-target interactions or metabolite interference .
    Example :
  • Discrepancies in NOS inhibition may arise from differential cofactor (NADPH) availability in recombinant vs. cellular systems .

Q. What computational and experimental strategies elucidate the mechanism of target interaction?

  • Methodological Answer :
  • Molecular docking : Simulate binding poses with homology-modeled targets (e.g., iNOS) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for triazole-carboxamide-enzyme complexes .
  • Mutagenesis studies : Identify critical residues (e.g., Arg375 in iNOS) via alanine scanning .

Q. How to design SAR studies to improve selectivity for therapeutic targets?

  • Methodological Answer :
  • Structural diversification : Synthesize analogs with substituents at the tetrahydroisoquinoline 7-position (e.g., -OCH3, -CF3) to probe steric/electronic effects .
  • Selectivity profiling : Screen against related enzymes (e.g., COX-2, P450 isoforms) to minimize off-target effects .
    Data-Driven Example :
SubstituentiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Ratio (iNOS/eNOS)
-H0.4512.327.3
-CF30.3845.8120.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.